PCO371

Oral Bioavailability Pharmacokinetics In Vivo

Choose PCO371 for reproducible oral PTH1R agonism without hypercalciuria. This G-protein-biased, non-peptide agonist binds an intracellular allosteric pocket, delivering 34% oral bioavailability and a 1.5 h half-life—enabling chronic rodent dosing that injectable PTH(1-34) cannot match. Validated in TPTX and OVX rat models, it restores serum calcium without increasing urinary calcium, a critical safety advantage. For calcium homeostasis, GPCR signaling, and bone research, this is the definitive, translationally relevant chemical probe.

Molecular Formula C29H32F3N5O6S
Molecular Weight 635.7 g/mol
CAS No. 1613373-33-3
Cat. No. B609860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCO371
CAS1613373-33-3
SynonymsPCO371;  PCO-371;  PCO 371.
Molecular FormulaC29H32F3N5O6S
Molecular Weight635.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C
InChIInChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40)
InChIKeyLDZJFVOUPUFOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PCO371 (CAS 1613373-33-3): An Orally Bioavailable PTH1R Agonist for Hypoparathyroidism Research


PCO371 (CAS 1613373-33-3) is a synthetic, non-peptide small molecule that functions as a full agonist of the human parathyroid hormone type 1 receptor (PTH1R) [1]. It represents a key example of an orally bioavailable agonist for a class B G protein-coupled receptor (GPCR), a milestone that addresses the significant limitation of injectable-only peptide therapies like hPTH(1-34) [2]. The compound has been advanced to Phase 1 clinical trials for the treatment of hypoparathyroidism, underscoring its translational relevance [3].

Why PCO371 Cannot Be Substituted with Standard PTH1R Agonists or Lead Analogs


Substituting PCO371 with generic in-class compounds like the peptide hormone hPTH(1-34) or its own lead precursor, CH5447240, introduces critical experimental and translational limitations. PTH(1-34) requires subcutaneous injection, lacks oral bioavailability, and exhibits a short half-life [1]. Conversely, CH5447240, while orally active, is prone to forming a reactive metabolite, a liability specifically engineered out of PCO371 [2]. Furthermore, PCO371 possesses a unique intracellular binding mode and G-protein-biased signaling profile that fundamentally distinguishes its pharmacological fingerprint from orthosteric agonists like PTH(1-34) [3]. These differences are not trivial; they dictate vastly different in vivo pharmacokinetics, safety profiles, and signaling outcomes, making PCO371 a distinct chemical tool for PTH1R investigation.

Quantitative Differentiation of PCO371 Against PTH1R Agonist Comparators


Oral Bioavailability vs. Injectable Peptide Standard hPTH(1-34)

In a direct head-to-head pharmacokinetic study in normal rats, PCO371 demonstrated significant oral bioavailability, while hPTH(1-34) was only bioavailable via subcutaneous injection [1]. The oral bioavailability of PCO371 was 34% at a 2 mg/kg dose, a quantifiable advantage over the injectable peptide comparator [1]. This enables oral dosing in animal models, a route not feasible with hPTH(1-34).

Oral Bioavailability Pharmacokinetics In Vivo PTHR1 Agonist

Extended In Vivo Half-Life vs. Injectable Peptide hPTH(1-34)

The in vivo half-life (T1/2) of orally administered PCO371 is significantly longer than that of subcutaneously injected hPTH(1-34). In normal rats, PCO371 (2 mg/kg, p.o.) exhibited a T1/2 of 1.5 hours, whereas hPTH(1-34) (3 nmol/kg, s.c.) had a T1/2 of only 0.3 hours [1]. This five-fold increase in half-life results in more sustained systemic exposure, as reflected in the abstract's finding that PCO371 has 'stronger and longer-lasting effects' in hypocalcemic rats [2].

Half-Life Pharmacokinetics In Vivo Duration of Action

G-Protein-Biased Signaling vs. Balanced Agonism of Peptide Hormones

Functional assays have established that PCO371 is a G-protein-biased agonist that is defective in promoting PTH1R-mediated β-arrestin recruitment [1][2]. While direct comparative data for β-arrestin recruitment by PTH(1-34) is not presented in the same assay, PTH(1-34) is well-established as a balanced agonist that activates both G-protein and β-arrestin pathways [3]. This distinction is mechanistically supported by structural studies showing that PCO371 stabilizes a TM6 conformation that clashes with β-arrestin binding [1].

Functional Selectivity Biased Agonism GPCR Signaling Arrestin

High Selectivity for PTH1R Over the PTH2R Subtype

PCO371 demonstrates high selectivity for the PTH1R subtype over the related PTH2R. In COS-7 cells, PCO371 induces cAMP production via PTH1R with an EC50 of 2.4 µM, while showing no significant activity at PTH2R up to concentrations of 100 µM . This >40-fold selectivity window confirms its specificity for the target receptor, a critical attribute for unambiguous interpretation of in vitro and in vivo PTH1R biology.

Receptor Selectivity Off-Target cAMP Assay PTH2R

Elimination of Reactive Metabolite Liability vs. Lead Compound CH5447240

The development of PCO371 was driven by the need to overcome a reactive metabolite liability present in its lead compound, CH5447240 (compound 1) [1]. While both compounds were orally active and efficacious, CH5447240 was found to form a reactive metabolite in human liver microsome assays [1]. Structural modification led to PCO371, which retained potency and oral activity but showed a reduction in the formation of this reactive metabolite [1]. This specific improvement was a critical step in advancing the compound to clinical development.

Lead Optimization Drug Safety Metabolism Reactive Metabolite

Validated Research and Industrial Applications for PCO371 (CAS 1613373-33-3)


In Vivo Efficacy Studies in Rodent Models of Hypoparathyroidism Requiring Oral Dosing

PCO371 is the compound of choice for long-term, oral dosing studies in rodent models of hypoparathyroidism. Its 34% oral bioavailability and 1.5-hour half-life enable convenient, chronic administration, overcoming the need for multiple daily injections required by hPTH(1-34) [1]. It has been validated in thyroparathyroidectomized (TPTX) rats, where it restores serum calcium to normal levels without causing hypercalciuria, a common side effect of other therapies [2].

Investigating G-Protein vs. β-Arrestin Mediated Signaling Pathways of PTH1R

PCO371 serves as a unique chemical probe for dissecting the signaling pathways downstream of PTH1R. Its established profile as a G-protein-biased agonist, defective in promoting β-arrestin recruitment, allows researchers to decouple these pathways [1]. By comparing cellular and in vivo responses to PCO371 with those of a balanced agonist like hPTH(1-34), scientists can specifically attribute phenotypes to G-protein-mediated signaling versus arrestin-dependent processes, such as receptor desensitization and internalization [1][2].

Studies on Bone Turnover and Calcium Homeostasis Without Hypercalciuria

In preclinical studies, PCO371 has demonstrated a favorable profile for bone and mineral research. In osteopenic ovariectomized (OVX) rats, PCO371 increases bone turnover with limited effects on bone mass [1]. Critically, in hypocalcemic TPTX rats, it restores serum calcium to normal levels without increasing urinary calcium excretion, a phenomenon known as hypercalciuria that is associated with an increased risk of kidney stones [1]. This unique pharmacodynamic effect makes PCO371 a valuable tool for studying the renal handling of calcium.

Exploring the Pharmacology of the Novel Intracellular PTH1R Binding Pocket

PCO371 is the defining ligand for a newly characterized intracellular binding pocket on PTH1R [1]. Unlike orthosteric agonists that bind extracellularly, PCO371 binds at the cytoplasmic interface of the receptor and the Gs protein [1]. This distinct binding mode makes PCO371 an essential tool for structural and pharmacological studies aimed at understanding this novel allosteric site and for developing next-generation, intracellularly-acting agonists for PTH1R and other class B GPCRs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCO371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.